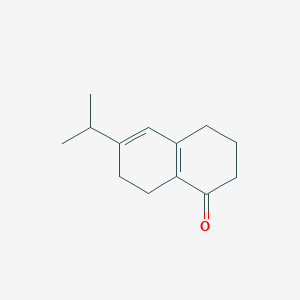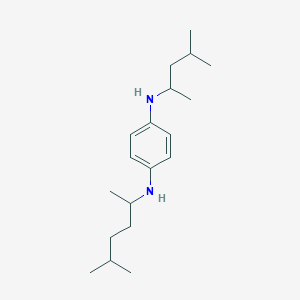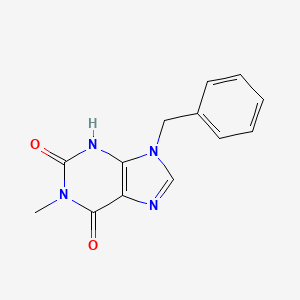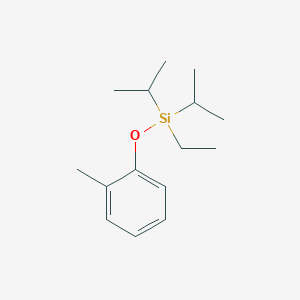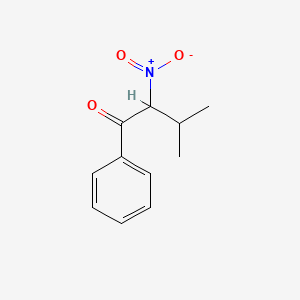![molecular formula C13H10Br2 B14608001 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene CAS No. 60154-56-5](/img/structure/B14608001.png)
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Dibromobicyclo[551]trideca-1,3,5,7,9,11-hexaene is a chemical compound known for its unique bicyclic structure This compound contains a twelve-membered ring with two bromine atoms attached at the 4th and 10th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene typically involves the bromination of bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene. This can be achieved through the reaction of the parent compound with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bonds within the ring system can lead to the formation of saturated bicyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaenes.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include saturated bicyclic compounds.
Applications De Recherche Scientifique
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene involves its interaction with molecular targets through its bromine atoms and double bonds. The bromine atoms can participate in halogen bonding, while the double bonds can undergo various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: The parent compound without bromine substitution.
4,10-Dichlorobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: A similar compound with chlorine atoms instead of bromine.
4,10-Diiodobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene: A similar compound with iodine atoms instead of bromine.
Uniqueness
4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
60154-56-5 |
|---|---|
Formule moléculaire |
C13H10Br2 |
Poids moléculaire |
326.03 g/mol |
Nom IUPAC |
4,10-dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C13H10Br2/c14-12-5-1-10-2-6-13(15)8-4-11(9-10)3-7-12/h1-8H,9H2 |
Clé InChI |
VSSCFCJGOXOVCP-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=C(C=CC1=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




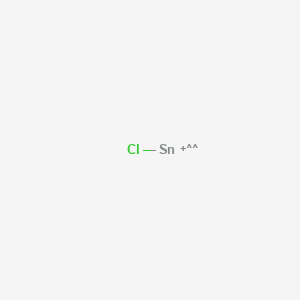

![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
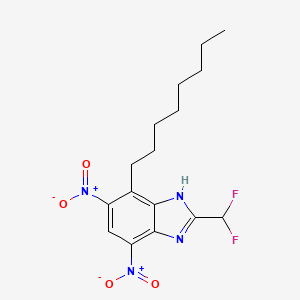
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
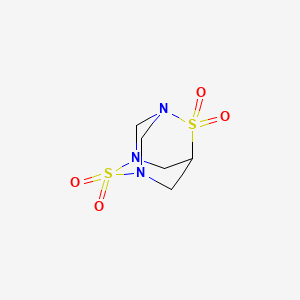
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
